1-(4,6-dimethylpyrimidin-2-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups, a piperidine ring, and a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common approach includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized separately and then attached to the main structure through amide bond formation.
Oxidation to Sulfone: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The pyrimidine and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine or piperidine derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrimidine and piperidine rings may interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: Lacks the tetrahydrothiophene ring and sulfone group.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide: Lacks the pyrimidine ring.
1-(4,6-Dimethylpyrimidin-2-yl)-N-(tetrahydrothiophen-3-yl)piperidine-4-carboxamide: Lacks the sulfone group.
Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide is unique due to the presence of both the pyrimidine and piperidine rings, along with the sulfone-substituted tetrahydrothiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N4O3S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1,1-dioxothiolan-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N4O3S/c1-11-9-12(2)18-16(17-11)20-6-3-13(4-7-20)15(21)19-14-5-8-24(22,23)10-14/h9,13-14H,3-8,10H2,1-2H3,(H,19,21) |
InChI Key |
DSGSJIGVOTZJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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